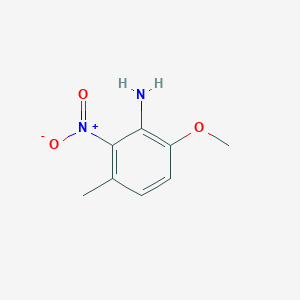
6-Methoxy-3-methyl-2-nitroaniline
Descripción general
Descripción
6-Methoxy-3-methyl-2-nitroaniline: is an organic compound with the molecular formula C8H10N2O3 It is a derivative of aniline, featuring a methoxy group (-OCH3), a methyl group (-CH3), and a nitro group (-NO2) attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-3-methyl-2-nitroaniline typically involves the nitration of 3-methyl-2-nitroaniline followed by the introduction of a methoxy group. One common method is as follows:
Nitration: The starting material, 3-methyl-2-nitroaniline, is nitrated using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out at a controlled temperature to avoid over-nitration.
Methoxylation: The nitrated product is then treated with methanol in the presence of a base, such as sodium methoxide, to introduce the methoxy group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: The nitro group in 6-Methoxy-3-methyl-2-nitroaniline can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like iron and hydrochloric acid.
Substitution: The methoxy and nitro groups can participate in nucleophilic aromatic substitution reactions. For example, the nitro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, iron filings with hydrochloric acid.
Substitution: Sodium methoxide in methanol, other nucleophiles like amines or thiols.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed:
Reduction: 6-Methoxy-3-methyl-2-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: 6-Methoxy-3-carboxy-2-nitroaniline.
Aplicaciones Científicas De Investigación
Chemistry: 6-Methoxy-3-methyl-2-nitroaniline is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of dyes, pigments, and other functional materials.
Biology and Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential biological activities. These compounds may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making them candidates for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, resins, and coatings with specific properties such as enhanced thermal stability or UV resistance.
Mecanismo De Acción
The mechanism of action of 6-Methoxy-3-methyl-2-nitroaniline and its derivatives depends on their specific application. In biological systems, these compounds may interact with enzymes or receptors, modulating their activity. For example, nitroaniline derivatives can act as enzyme inhibitors by binding to the active site of the enzyme, thereby blocking its function. The methoxy group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparación Con Compuestos Similares
3-Methyl-2-nitroaniline: Lacks the methoxy group, making it less versatile in certain synthetic applications.
4-Methoxy-2-nitroaniline: Similar structure but with different substitution pattern, leading to different reactivity and applications.
2-Methoxy-3-nitroaniline: Another isomer with distinct properties and uses.
Uniqueness: 6-Methoxy-3-methyl-2-nitroaniline is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the aromatic ring allows for a wide range of chemical transformations and applications.
Propiedades
IUPAC Name |
6-methoxy-3-methyl-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-5-3-4-6(13-2)7(9)8(5)10(11)12/h3-4H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMWEEWLLDMLGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)OC)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-oxo-4H-thiopyrano[2,3-b]pyridine-3-carboxylate](/img/structure/B1431529.png)
![[1,2,4]Thiadiazole-3,5-dicarboxylic acid diethyl ester](/img/structure/B1431530.png)
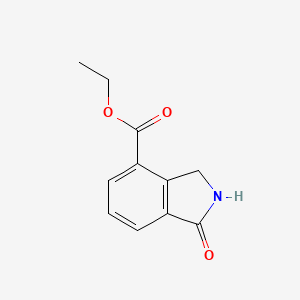
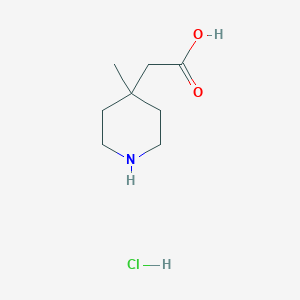
![2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride](/img/structure/B1431533.png)
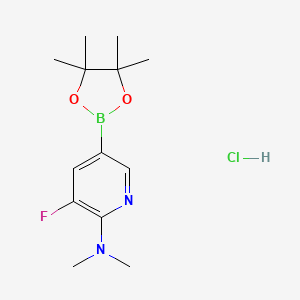
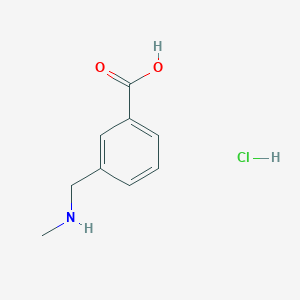
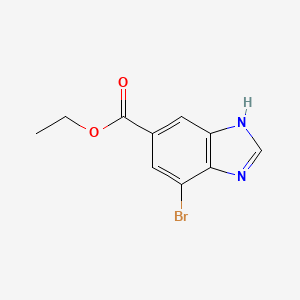


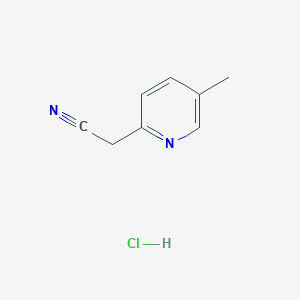
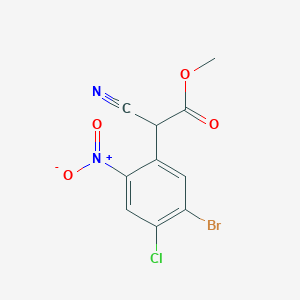
![1,3-Dimethyl 2-[2-amino-4-(trifluoromethyl)phenyl]propanedioate](/img/structure/B1431547.png)
![5,6,7,8-Tetrahydro-imidazo[1,5-a]pyrazine-1-carboxylic acid ethyl ester hydrochloride](/img/structure/B1431549.png)
